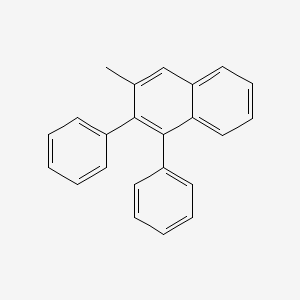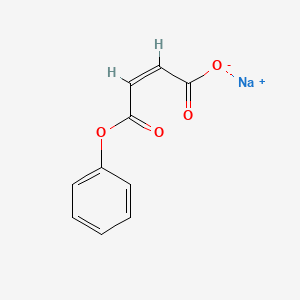![molecular formula C12H24O8 B14465990 Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate CAS No. 66470-79-9](/img/structure/B14465990.png)
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is an organic compound with a complex structure It is a derivative of acetic acid and is characterized by the presence of a hydroxy group, a hydroxymethyl group, and a methyl group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate can be achieved through several synthetic routes. One common method involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)-3-methylbutanol] under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, and the product is continuously removed, allowing for large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate involves its interaction with various molecular targets. The hydroxy and acetate groups can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycolic acid: A simple hydroxy acid with similar functional groups.
Methyl glycolate: An ester of glycolic acid with similar chemical properties.
Hydroxyacetic acid: Another hydroxy acid with comparable reactivity.
Uniqueness
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is unique due to its specific structure, which combines multiple functional groups in a single molecule
Properties
CAS No. |
66470-79-9 |
|---|---|
Molecular Formula |
C12H24O8 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C8H16O4.2C2H4O2/c1-6(10)12-5-7(4-9)8(2,3)11;2*1-2(3)4/h7,9,11H,4-5H2,1-3H3;2*1H3,(H,3,4) |
InChI Key |
AZUHTEDTYGYGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCC(CO)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



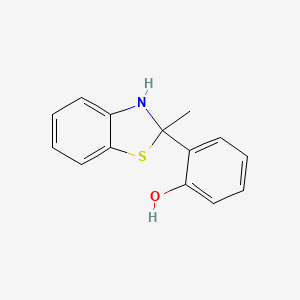
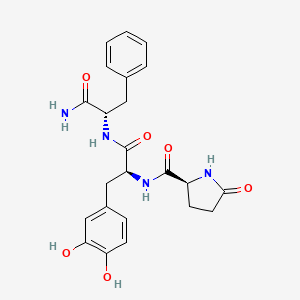
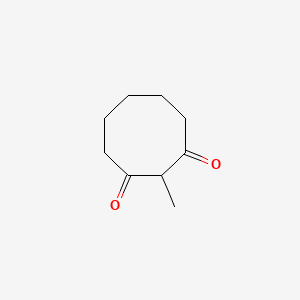
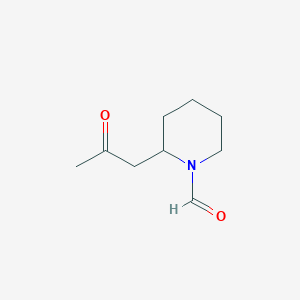
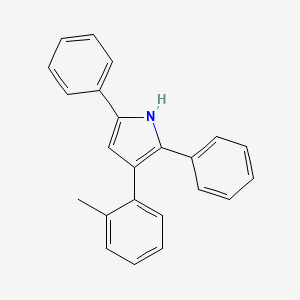
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
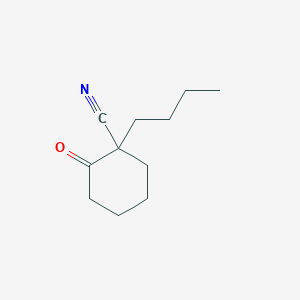
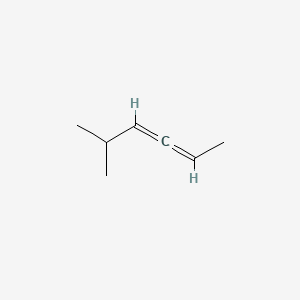
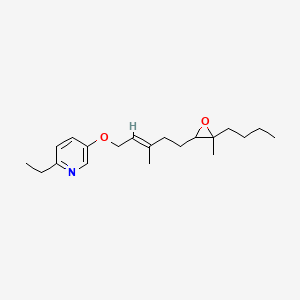
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

